2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide
CAS No.: 1797139-69-5
Cat. No.: VC7396121
Molecular Formula: C21H18N4O4
Molecular Weight: 390.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797139-69-5 |
|---|---|
| Molecular Formula | C21H18N4O4 |
| Molecular Weight | 390.399 |
| IUPAC Name | 2-ethoxy-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H18N4O4/c1-2-27-21-15(8-5-11-22-21)20(26)23-16-9-4-3-7-14(16)13-18-24-19(25-29-18)17-10-6-12-28-17/h3-12H,2,13H2,1H3,(H,23,26) |
| Standard InChI Key | BWMCQCTZTQRGRU-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Introduction
Structural Analysis and Molecular Properties
Core Architecture
The compound’s structure integrates three key heterocyclic systems:
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Nicotinamide Backbone: The 2-ethoxy-substituted pyridine-3-carboxamide group provides hydrogen-bonding capabilities through its amide and ether functionalities.
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1,2,4-Oxadiazole Ring: A five-membered ring containing two nitrogen and one oxygen atom, known for metabolic stability and π-π stacking interactions in drug design .
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Furan-2-yl Substituent: A planar, electron-rich oxygen heterocycle that enhances lipophilicity and influences pharmacokinetic properties.
The methylene bridge (-CH-) connecting the oxadiazole to the phenyl ring introduces conformational flexibility, potentially enabling optimal target engagement.
Physicochemical Characteristics
Key computed properties include:
| Property | Value |
|---|---|
| Molecular Weight | 390.399 g/mol |
| Hydrogen Bond Donors | 1 (amide -NH) |
| Hydrogen Bond Acceptors | 7 (amide, oxadiazole, furan) |
| Topological Polar Surface Area | 104 Ų |
| LogP (Predicted) | 3.2 ± 0.5 |
The moderate logP value suggests balanced lipophilicity for membrane permeability, while the polar surface area indicates potential blood-brain barrier penetration limitations.
Synthetic Pathways
Retrosynthetic Strategy
The synthesis involves three modular components (Figure 1):
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Nicotinamide Intermediate: Ethyl 2-ethoxynicotinate undergoes hydrolysis to the carboxylic acid, followed by amide coupling.
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Oxadiazole Formation: Cyclization of furan-2-carbohydrazide with a cyanomethylbenzene derivative under acidic conditions.
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Convergent Coupling: Mitsunobu or nucleophilic substitution reactions link the oxadiazole-methylphenyl moiety to the nicotinamide .
Key Reaction Steps
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Amidoxime Preparation:
Furan-2-carbonyl chloride reacts with hydroxylamine to yield furan-2-carbohydrazide . -
Oxadiazole Cyclization:
The hydrazide intermediate undergoes cyclodehydration with methyl 2-(bromomethyl)benzoate in the presence of trifluoroacetic anhydride (TFAA), forming the 1,2,4-oxadiazole core . -
Amide Bond Formation:
Condensation of 2-ethoxynicotinic acid with the aminomethyl-substituted oxadiazole using HATU/DIPEA in DMF completes the assembly.
Critical Note: Solubility challenges during purification (noted in) may necessitate chromatographic techniques with polar aprotic solvents.
Biological Activity and Applications
Neurological Targets
Compounds featuring nicotinamide-oxadiazole hybrids show inhibitory activity against SLACK potassium channels (IC: 221–1768 nM), suggesting potential in treating malignant migrating partial seizures of infancy (MMPSI) . Molecular docking studies propose that the furan ring occupies a hydrophobic pocket near the channel’s voltage-sensing domain .
Anti-inflammatory Activity
While direct evidence is lacking, the ethoxy group’s resemblance to COX-2 inhibitors (e.g., celecoxib) implies possible cyclooxygenase modulation. In silico models predict 65% similarity in binding poses to COX-2’s arachidonic acid site.
Research Gaps and Future Directions
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Pharmacokinetic Profiling: No in vivo ADME data exist for this compound. Rodent studies assessing oral bioavailability and CNS penetration are warranted.
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Target Validation: CRISPR-Cas9 knockout models could confirm SLACK channel engagement in neurological applications .
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Structural Optimization: Introducing fluorine at the furan 5-position may enhance metabolic stability without compromising activity .
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